N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that features a unique structure combining a bromophenyl group, a dimethylpyrrole ring, and a naphthylacetohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide typically involves a multi-step process:
Formation of the Pyrrole Ring: The initial step involves the synthesis of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. This involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Bromination: The pyrrole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Condensation Reaction: The brominated pyrrole is then subjected to a condensation reaction with naphthalen-1-ylacetohydrazide under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cell signaling.
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(3-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(4-bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
- **2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
Uniqueness
N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide is unique due to its combination of a bromophenyl group, a dimethylpyrrole ring, and a naphthylacetohydrazide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H22BrN3O |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C25H22BrN3O/c1-17-14-21(18(2)29(17)23-12-10-22(26)11-13-23)16-27-28-25(30)15-20-8-5-7-19-6-3-4-9-24(19)20/h3-14,16H,15H2,1-2H3,(H,28,30)/b27-16+ |
InChI Key |
OEHCHTRMSSVION-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=NNC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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